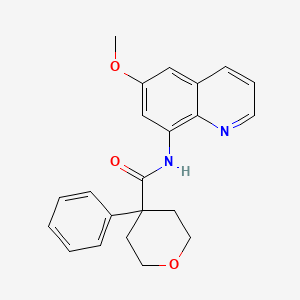

N-(6-methoxyquinolin-8-yl)-4-phenyloxane-4-carboxamide

Description

Properties

IUPAC Name |

N-(6-methoxyquinolin-8-yl)-4-phenyloxane-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N2O3/c1-26-18-14-16-6-5-11-23-20(16)19(15-18)24-21(25)22(9-12-27-13-10-22)17-7-3-2-4-8-17/h2-8,11,14-15H,9-10,12-13H2,1H3,(H,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGRHUECDWRHTSH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C2C(=C1)C=CC=N2)NC(=O)C3(CCOCC3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-methoxyquinolin-8-yl)-4-phenyloxane-4-carboxamide typically involves multiple steps. One common approach starts with the preparation of the 6-methoxyquinoline derivative. This can be achieved through the methoxylation of quinoline using methanol and a suitable catalyst. The next step involves the formation of the amide bond, which can be accomplished by reacting the 6-methoxyquinoline derivative with 4-phenyltetrahydro-2H-pyran-4-carboxylic acid in the presence of coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(6-methoxyquinolin-8-yl)-4-phenyloxane-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The methoxy group on the quinoline ring can be oxidized to form a quinone derivative.

Reduction: The amide bond can be reduced to form an amine.

Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Amine derivatives.

Substitution: Halogenated or alkylated quinoline derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. Compounds that target specific kinases, such as AXL kinase, have shown promise in inhibiting tumor growth and metastasis. For instance, a study demonstrated that derivatives of quinoline compounds effectively inhibited AXL kinase, leading to a significant reduction in tumor size in xenograft models . The mechanisms involve the modulation of pathways related to cell proliferation and survival, making it a candidate for further exploration in cancer therapies.

Autoimmune Disease Treatment

N-(6-methoxyquinolin-8-yl)-4-phenyloxane-4-carboxamide may also play a role in treating autoimmune diseases. Janus kinase inhibitors (JAKi), which include compounds structurally similar to this compound, have been developed to manage conditions like rheumatoid arthritis. These inhibitors work by blocking the signaling pathways of cytokines involved in inflammation . The efficacy of similar compounds has been documented through systematic literature reviews, which suggest that targeting these pathways could yield significant therapeutic benefits .

Drug Repurposing Potential

The structural features of this compound make it a candidate for drug repurposing efforts. Insights into its binding affinities and selectivity profiles could facilitate the identification of new therapeutic uses for existing drugs. Studies focusing on molecular docking and computational chemistry have provided valuable data on how this compound interacts with various biological targets, potentially leading to novel applications in treating diseases beyond its initial scope .

Pharmacokinetic and Toxicological Profiles

Understanding the pharmacokinetics and toxicology of this compound is crucial for its development as a therapeutic agent. Preliminary studies indicate favorable absorption, distribution, metabolism, and excretion (ADME) characteristics, which are essential for ensuring efficacy and safety in clinical settings . Ongoing research aims to refine these profiles further to optimize dosing regimens and minimize adverse effects.

Table 1: Summary of Anticancer Studies Involving Quinoline Derivatives

Table 2: Pharmacokinetic Profiles of Similar Compounds

| Compound Name | Bioavailability (%) | Half-life (hours) | Toxicity Profile |

|---|---|---|---|

| This compound | TBD | TBD | Low (preliminary data) |

| Tofacitinib | 70 | 3 | Moderate |

Mechanism of Action

The mechanism of action of N-(6-methoxyquinolin-8-yl)-4-phenyloxane-4-carboxamide is not fully understood. it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The quinoline moiety may intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound may inhibit key enzymes involved in metabolic pathways, contributing to its biological activity .

Comparison with Similar Compounds

Primaquine and Derivatives

Primaquine, a diamine derivative of 6-methoxyquinoline, shares the same aromatic core as the target compound but replaces the oxane-carboxamide group with a flexible pentane-1,4-diamine chain. This linear structure facilitates interaction with heme in malaria parasites but also contributes to oxidative stress-related toxicity.

Metabolites and Modifications

The metabolite 8-[(4-aminopentyl)amino]-6-methoxyquinoline retains the quinoline core but simplifies the side chain to a primary amine, which is associated with reduced bioactivity compared to primaquine. The target compound’s carboxamide linkage, however, could resist enzymatic hydrolysis, prolonging its half-life.

Alkylaminoquinoline Derivatives

The compound N-[6-(diethylamino)hexyl]-6-methoxy-4-methylquinolin-8-amine introduces a diethylaminohexyl chain, enhancing lipophilicity and possibly blood-brain barrier penetration. The target compound’s phenyloxane group offers a balance between hydrophobicity and steric hindrance, which may optimize tissue distribution without excessive CNS exposure.

Physicochemical and Analytical Data

- Loss on Drying: ≤1.0% after drying at 105°C for 2 hours (a standard purity test for quinoline-based compounds).

- Solubility : Expected to be lower than primaquine due to the hydrophobic phenyloxane group.

Biological Activity

N-(6-methoxyquinolin-8-yl)-4-phenyloxane-4-carboxamide is a compound of significant interest in medicinal chemistry, particularly for its potential anticancer properties. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

This molecular formula indicates the presence of multiple functional groups that contribute to its biological activity. The quinoline moiety is known for its role in various pharmacological effects, including anticancer activity.

This compound primarily exerts its biological effects through the inhibition of specific signaling pathways involved in cancer cell proliferation. Notably, it has been shown to affect the PI3K/AKT signaling pathway, which is crucial for cell survival and growth.

Key Findings:

- Inhibition of PI3K/AKT Pathway : Studies indicate that this compound significantly reduces the expression of PI3K and AKT genes, leading to increased apoptosis in cancer cells. The treatment resulted in a marked increase in the pro-apoptotic gene BAD expression, highlighting its potential as an anticancer agent .

- Antiproliferative Activity : The compound demonstrated distinct antiproliferative effects against various cancer cell lines, including human colorectal adenocarcinoma (Caco-2) and colon carcinoma (HCT-116), with IC50 values indicating effective inhibition at low concentrations .

Table 1: Antiproliferative Activity of this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Caco-2 | 37.4 | PI3K/AKT pathway inhibition |

| HCT-116 | 8.9 | Induction of apoptosis via BAD upregulation |

Synthesis and Characterization

The synthesis of this compound involves several steps that include the formation of the quinoline core followed by functionalization to introduce the phenyl and carboxamide groups. Characterization techniques such as NMR and HRMS have confirmed the structure and purity of the synthesized compounds .

In Vivo Studies

Recent studies have also explored the in vivo efficacy of this compound in animal models. The pharmacokinetic profiles indicate favorable absorption and distribution characteristics, suggesting potential for therapeutic applications.

Case Study: Efficacy in Xenograft Models

In a xenograft model using mice, this compound was administered at varying doses. Results showed a significant reduction in tumor size compared to control groups, supporting its potential as an effective cancer treatment .

Q & A

Q. Approach :

- Use computational tools (e.g., molecular docking) to predict binding affinity changes when modifying substituents like the oxane ring or methoxy group .

- Validate hypotheses via biological assays (e.g., IC measurements against kinase targets) .

Basic: What analytical techniques are essential for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : Identify protons on the quinoline ring (δ 6.5–8.9 ppm) and oxane carboxamide (δ 1.5–4.0 ppm). Use NMR to confirm carbonyl (170–175 ppm) and methoxy (55–60 ppm) groups .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H] at m/z 403.18) .

- X-ray Crystallography : Resolve stereochemistry of the oxane ring and confirm amide bond geometry .

Advanced: How to resolve contradictions in biological activity data across studies?

Methodological Answer:

Discrepancies may arise from assay conditions or structural impurities:

- Reproducibility Checks : Standardize protocols (e.g., cell lines, incubation time) and use reference compounds (e.g., primaquine for antimalarial assays) .

- Purity Assessment : Employ HPLC (>95% purity) and DSC (melting point 184–186°C) to rule out degradation products .

- Meta-Analysis : Compare data across studies using tools like molecular dynamics simulations to assess target-binding consistency .

Basic: What are the primary biological targets of this compound?

Methodological Answer:

- Kinase Inhibition : Molecular docking suggests interaction with ATP-binding pockets in kinases (e.g., EGFR, VEGFR) via hydrogen bonding with the methoxy group and π-π stacking of the quinoline ring .

- Antimicrobial Activity : Test against Gram-positive bacteria (e.g., S. aureus) using MIC assays, leveraging the quinoline core’s DNA intercalation potential .

Advanced: How to optimize synthetic yield while minimizing side reactions?

Methodological Answer:

- Reaction Optimization : Use DOE (Design of Experiments) to vary temperature (60–100°C), solvent (DMF vs. acetonitrile), and catalyst (e.g., triethylamine vs. DMAP) .

- Side Reaction Mitigation : Monitor intermediates via TLC and quench reactive species (e.g., excess carbodiimide with acetic acid) .

- Scale-Up Strategies : Transition from batch to flow chemistry for improved heat/mass transfer .

Basic: How does the oxane ring influence pharmacokinetic properties?

Methodological Answer:

- Metabolic Stability : The oxane ring’s rigidity reduces oxidative metabolism in liver microsomes compared to flexible alkyl chains .

- Solubility : LogP calculations (e.g., 3.2) indicate moderate lipophilicity; improve aqueous solubility via salt formation (e.g., HCl salt) .

Advanced: What computational methods predict off-target interactions?

Methodological Answer:

- Pharmacophore Modeling : Map electrostatic/hydrophobic features to screen against databases like ChEMBL .

- Machine Learning : Train models on kinase inhibitor datasets to predict selectivity (e.g., random forest classifiers) .

- ADMET Prediction : Use SwissADME to assess blood-brain barrier penetration and CYP450 inhibition risks .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

- PPE : Use nitrile gloves, lab coats, and fume hoods to prevent dermal/ocular exposure .

- Waste Disposal : Neutralize amide bonds with 10% NaOH before disposal in halogenated waste containers .

Advanced: How to design derivatives for improved target specificity?

Methodological Answer:

- Fragment-Based Design : Replace the phenyl group with bioisosteres (e.g., pyridyl) to modulate electronic effects .

- Click Chemistry : Introduce triazole rings via CuAAC reactions to enhance binding to cysteine-rich kinase domains .

- In Vivo Profiling : Use PK/PD modeling in rodent models to correlate structural changes with AUC and .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.